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Compound of Interest

Compound Name: 5-Butyl-2-methylpyridine

Cat. No.: B1582454 Get Quote

An In-depth Technical Guide to the Chemical Properties of 5-Butyl-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract
5-Butyl-2-methylpyridine, a substituted pyridine derivative, is a versatile heterocyclic

compound with significant applications in organic synthesis. Its unique molecular architecture,

characterized by a pyridine core functionalized with a butyl and a methyl group, imparts a

combination of hydrophobicity and reactivity that makes it a valuable intermediate. This guide

provides a comprehensive overview of its core chemical and physical properties, spectral

characteristics, reactivity, and established applications, with a focus on its role as a building

block in the development of pharmaceuticals and agrochemicals. Safety and handling protocols

are also detailed to ensure its proper use in a research and development setting.

Molecular Structure and Identification
5-Butyl-2-methylpyridine is an aromatic heterocyclic organic compound.[1] The structure

consists of a pyridine ring substituted at the 2-position with a methyl group and at the 5-position

with a butyl group.[1] This substitution pattern is key to its chemical behavior and utility in

synthesis.

The primary identifiers for this compound are:

IUPAC Name: 5-butyl-2-methylpyridine[2]
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CAS Number: 702-16-9[2][3]

Synonyms: 2-Methyl-5-butylpyridine, 5-Butyl-2-picoline[1][3]

Caption: Chemical structure of 5-Butyl-2-methylpyridine.

Physicochemical Properties
The compound is a colorless to pale yellow liquid with a characteristic odor.[1] The presence of

the n-butyl group lends significant hydrophobic character, while the nitrogen atom in the

pyridine ring allows for hydrogen bonding, influencing its solubility profile.[1] It is stable under

standard conditions but should be handled with care due to its potential toxicity.[1]

Property Value Source

Molecular Formula C₁₀H₁₅N [2][3][4]

Molecular Weight 149.23 g/mol [2][3][4]

Boiling Point 217.8 °C [3]

Flash Point 85.6 °C [3]

Density 0.943 g/cm³ (at 25 °C) [5]

Appearance Colorless to pale yellow liquid [1]

InChI Key
GSYSNSTWMPZEQK-

UHFFFAOYSA-N
[1][2][6]

SMILES CCCCC1=CN=C(C=C1)C [1][2][3]

Spectral Characterization
Spectroscopic analysis is fundamental for the verification and quality control of 5-Butyl-2-
methylpyridine. While detailed spectral data requires direct experimental acquisition, the

expected characteristics can be inferred from its structure.

Mass Spectrometry (MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/5-Butyl-2-methylpyridine
https://www.biosynth.com/p/FB52373/702-16-9-5-butyl-2-methyl-pyridine
https://cymitquimica.com/cas/702-16-9/
https://www.biosynth.com/p/FB52373/702-16-9-5-butyl-2-methyl-pyridine
https://www.benchchem.com/product/b1582454?utm_src=pdf-body
https://cymitquimica.com/cas/702-16-9/
https://cymitquimica.com/cas/702-16-9/
https://cymitquimica.com/cas/702-16-9/
https://pubchem.ncbi.nlm.nih.gov/compound/5-Butyl-2-methylpyridine
https://www.biosynth.com/p/FB52373/702-16-9-5-butyl-2-methyl-pyridine
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PZ7JBU6ZQ
https://pubchem.ncbi.nlm.nih.gov/compound/5-Butyl-2-methylpyridine
https://www.biosynth.com/p/FB52373/702-16-9-5-butyl-2-methyl-pyridine
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PZ7JBU6ZQ
https://www.biosynth.com/p/FB52373/702-16-9-5-butyl-2-methyl-pyridine
https://www.biosynth.com/p/FB52373/702-16-9-5-butyl-2-methyl-pyridine
https://www.sigmaaldrich.com/US/en/sds/aldrich/109835
https://cymitquimica.com/cas/702-16-9/
https://cymitquimica.com/cas/702-16-9/
https://pubchem.ncbi.nlm.nih.gov/compound/5-Butyl-2-methylpyridine
https://www.bocsci.com/5-butyl-2-methylpyridine-cas-702-16-9-item-74237.html
https://cymitquimica.com/cas/702-16-9/
https://pubchem.ncbi.nlm.nih.gov/compound/5-Butyl-2-methylpyridine
https://www.biosynth.com/p/FB52373/702-16-9-5-butyl-2-methyl-pyridine
https://www.benchchem.com/product/b1582454?utm_src=pdf-body
https://www.benchchem.com/product/b1582454?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for identifying this

compound.

Molecular Ion Peak (M+): Expected at m/z = 149, corresponding to the molecular weight.[2]

Major Fragments: The most abundant fragment is typically observed at m/z = 106.[2] This

corresponds to the loss of a propyl group (C₃H₇) via benzylic cleavage, a common

fragmentation pathway for alkyl-substituted aromatic rings. Other significant peaks are

observed at m/z = 107, 77, and 79.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons on the pyridine ring and the aliphatic protons of the butyl and methyl groups. Protons

on the pyridine ring will appear in the downfield region (typically δ 7.0-8.5 ppm), with their

splitting patterns revealing their coupling relationships. The protons of the butyl chain and the

methyl group will appear in the upfield region (typically δ 0.9-2.8 ppm).

¹³C NMR: The carbon NMR spectrum will show ten distinct signals corresponding to the ten

carbon atoms in the molecule, assuming a standard solvent like CDCl₃.[4] The aromatic

carbons will resonate in the downfield region (δ 120-160 ppm), while the aliphatic carbons

will be found in the upfield region (δ 10-40 ppm).

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected

absorptions include:

C-H stretching (aromatic): Just above 3000 cm⁻¹

C-H stretching (aliphatic): Just below 3000 cm⁻¹

C=C and C=N stretching (aromatic ring): In the 1400-1600 cm⁻¹ region.

C-H bending: In the fingerprint region below 1400 cm⁻¹.
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Protocol: General Method for Spectroscopic Data
Acquisition
This protocol provides a generalized workflow for obtaining spectroscopic data, adaptable for

instruments from various manufacturers.

Sample Preparation:

NMR: Dissolve 5-10 mg of 5-Butyl-2-methylpyridine in ~0.6 mL of a suitable deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[7]

GC-MS: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile organic solvent like

dichloromethane or methanol.[7]

IR (ATR): Place a single drop of the neat liquid sample directly onto the ATR crystal.

Data Acquisition:

NMR: Record spectra on a 400 MHz or higher spectrometer. Acquire standard ¹H, ¹³C, and

2D spectra (e.g., COSY, HSQC) for full structural assignment.

GC-MS: Inject 1 µL of the prepared solution into a GC-MS system equipped with a

standard non-polar column (e.g., DB-5ms). Use a temperature gradient appropriate for the

compound's boiling point (e.g., starting at 50°C, ramping to 250°C).

IR: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically

scanning from 4000 to 400 cm⁻¹.[7]

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin for NMR; vendor-specific software for MS and IR) to perform phase correction,

baseline correction, peak picking, and integration.

Chemical Reactivity and Synthesis
The reactivity of 5-Butyl-2-methylpyridine is governed by the pyridine ring and its alkyl

substituents. The nitrogen atom is basic and can be protonated or alkylated. The ring can
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undergo electrophilic substitution, although it is less reactive than benzene. The alkyl groups

can also participate in reactions.

Dehydrogenation: The compound can undergo dehydrogenation to form 2,5-

dimethylpyridine.[3]

Organometallic Reactions: It is known to react with magnesium metal to form an

organometallic intermediate.[3]

Illustrative Synthesis Pathway
While specific synthesis routes for 5-Butyl-2-methylpyridine are proprietary, a common

industrial method for producing related alkylpyridines is the Chichibabin pyridine synthesis. For

example, the analogous compound 5-ethyl-2-methylpyridine is produced by the condensation

of paraldehyde (an acetaldehyde trimer) with ammonia.[8] This reaction demonstrates the

efficient construction of the pyridine ring from simple, readily available precursors.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1582454?utm_src=pdf-body-img
https://www.benchchem.com/product/b1582454?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. CAS 702-16-9: 5-Butyl-2-methylpyridine | CymitQuimica [cymitquimica.com]

2. 5-Butyl-2-methylpyridine | C10H15N | CID 69704 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. 5-Butyl-2-methyl-pyridine | 702-16-9 | FB52373 | Biosynth [biosynth.com]

4. GSRS [gsrs.ncats.nih.gov]

5. sigmaaldrich.com [sigmaaldrich.com]

6. bocsci.com [bocsci.com]

7. pdf.benchchem.com [pdf.benchchem.com]

8. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]

To cite this document: BenchChem. [5-Butyl-2-methylpyridine chemical properties].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582454#5-butyl-2-methylpyridine-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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